molecular formula C12H18ClNO B1318313 4-(2-Methylphenoxy)piperidine hydrochloride CAS No. 65367-95-5

4-(2-Methylphenoxy)piperidine hydrochloride

Cat. No.: B1318313
CAS No.: 65367-95-5
M. Wt: 227.73 g/mol
InChI Key: BOSORTWFNPGKCS-UHFFFAOYSA-N
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Description

“4-(2-Methylphenoxy)piperidine hydrochloride” is a chemical compound with the empirical formula C12H18ClNO . It has a molecular weight of 227.73 and is typically found in solid form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Cl.Cc1ccccc1OC2CCNCC2 . The InChI code for this compound is 1S/C12H17NO.ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 227.73 , and it has a specific SMILES string and InChI code representing its molecular structure .

Scientific Research Applications

Overview of Related Compounds

While specific studies directly involving "4-(2-Methylphenoxy)piperidine hydrochloride" are limited, research on similar compounds provides insights into potential applications. These studies explore various derivatives of piperidine and their pharmacological properties.

  • Paroxetine Hydrochloride

    Paroxetine hydrochloride is a selective serotonin reuptake inhibitor, indicated for the treatment of several anxiety and stress disorders. Its physicochemical properties, methods of preparation, and pharmacokinetics are well documented (Germann et al., 2013).

  • Metabolic Activity in Obese Rats

    Certain piperidine derivatives, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, have been shown to reduce food intake and weight gain in obese rats (Massicot et al., 1985).

  • Energy Expenditure Activation

    Another derivative, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), has demonstrated effects in increasing energy expenditure by affecting mitochondrial oxygen consumption (Massicot et al., 1985).

  • Feeding Behavior Influence

    A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride showed its potential in affecting the satiety center, reducing obesity in mice (Massicot et al., 1984).

  • Potential Radiolabeled Probes for σ-1 Receptors

    Halogenated 4-(4-phenoxymethyl)piperidines, including iodinated ligands, may serve as valuable probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

  • Anti-Acetylcholinesterase Activity

    Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit significant anti-acetylcholinesterase activity, which could be beneficial in the development of antidementia agents (Sugimoto et al., 1990).

  • NMDA Receptor Antagonism

    The compound 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine has been identified as a selective NR1/2B NMDA receptor antagonist, useful in studying neuroprotective activity (Zhou et al., 1999).

  • Crystal and Molecular Structure Analysis

    Studies on 4-Piperidinecarboxylic acid hydrochloride provide insights into the crystal and molecular structure of similar piperidine compounds, which can inform drug design (Szafran et al., 2007).

  • Neuroprotective Effects

    Certain piperidine derivatives, like FG-7080, have been shown to ameliorate cognitive impairments caused by cholinergic dysfunction, suggesting their potential in treating memory-related disorders (Miura et al., 1993).

  • Synthesis and Biological Activities

    Research on 2,6-diaryl-3-methyl-4-piperidone derivatives highlights their potential in analgesic, local anesthetic, and antifungal activities (Rameshkumar et al., 2003).

Safety and Hazards

This compound is classified as an eye irritant (category 2) and may cause skin irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(2-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSORTWFNPGKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589370
Record name 4-(2-Methylphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65367-95-5
Record name 4-(2-Methylphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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